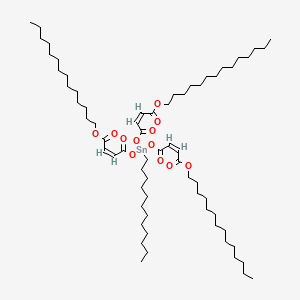
Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a useful research compound. Its molecular formula is C66H118O12Sn and its molecular weight is 1222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound with significant biological activity. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C62H110O12Sn, with a molecular weight of approximately 1166.24 g/mol. It contains multiple functional groups that contribute to its biological activity. The structure includes dioxo and trioxo groups that are known to enhance reactivity and biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to strong inhibition against several pathogens.
Case Studies
- Inhibition of Gram-negative Bacteria : In a study assessing the compound's effectiveness against Escherichia coli and Salmonella species, the Minimum Inhibitory Concentration (MIC) was found to be 31.25 µg/mL for certain strains. This suggests that the compound has potential as an antimicrobial agent in food safety and medical applications .
- Antifungal Properties : The compound also demonstrated antifungal activity against common fungal strains. In vitro tests showed inhibition rates comparable to standard antifungal agents at similar concentrations .
The proposed mechanism of action for this compound involves disruption of microbial cell membranes and interference with metabolic processes. The presence of tin in its structure is believed to play a crucial role in its biological activity by forming complexes with cellular components .
Comparative Biological Activity
| Compound | Target Organisms | MIC (µg/mL) | Remarks |
|---|---|---|---|
| Tetradecyl Compound | E. coli, Salmonella | 31.25 | Moderate inhibition observed |
| Standard Antibiotic A | E. coli | 15 | Higher efficacy noted |
| Standard Antibiotic B | Salmonella | 30 | Comparable to tetradecyl compound |
Toxicity and Environmental Impact
While the biological activity is promising, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate potential skin irritation and harmful effects on aquatic life . Further toxicological studies are necessary to evaluate its safety for human use and environmental impact.
Eigenschaften
CAS-Nummer |
84029-74-3 |
|---|---|
Molekularformel |
C66H118O12Sn |
Molekulargewicht |
1222.3 g/mol |
IUPAC-Name |
4-O-[dodecyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C18H32O4.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-5-7-9-11-12-10-8-6-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-12H2,2H3;/q;;;;+3/p-3/b3*15-14-;; |
InChI-Schlüssel |
HULSPORJGSUDMC-DWUHLOFKSA-K |
Isomerische SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















